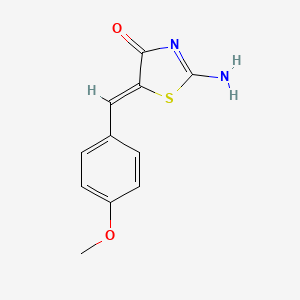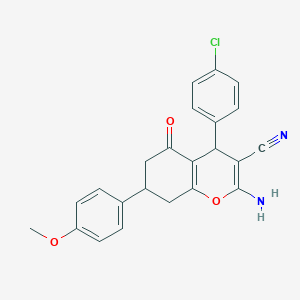![molecular formula C18H20N6O2 B10875005 (1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide](/img/structure/B10875005.png)
(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE is an organic compound characterized by the presence of two methoxyphenyl groups attached to a dihydrazonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE typically involves the condensation of 4-methoxybenzaldehyde with ethylenedihydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Corresponding carboxylic acids or quinones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
作用機序
The mechanism of action of N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core.
N,N’-Bis(4-methoxyphenyl)-1,2,3-triazole-4-carbonylhydrazide: Contains a triazole ring instead of the dihydrazonamide core.
Uniqueness
N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE is unique due to its specific dihydrazonamide core, which imparts distinct chemical and biological properties
特性
分子式 |
C18H20N6O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
1-N',2-N'-bis[(E)-(4-methoxyphenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C18H20N6O2/c1-25-15-7-3-13(4-8-15)11-21-23-17(19)18(20)24-22-12-14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H2,19,23)(H2,20,24)/b21-11+,22-12+ |
InChIキー |
JOTHQBVZJPFMIH-XHQRYOPUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)OC)/N |
正規SMILES |
COC1=CC=C(C=C1)C=NN=C(C(=NN=CC2=CC=C(C=C2)OC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10874922.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B10874925.png)
![ethyl 3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B10874928.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10874932.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B10874933.png)

![1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10874945.png)
![N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline](/img/structure/B10874948.png)
![1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperi dine-4-carboxamide](/img/structure/B10874949.png)

![2-(4-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B10874969.png)
![cyclopentyl(2-{(1E)-1-[2-(phthalazin-1-yl)hydrazinylidene]ethyl}cyclopentyl)iron](/img/structure/B10874971.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874974.png)
